[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Description
This compound belongs to the rhodanine-acetic acid family, characterized by a thiazolidinone core substituted with a 2-oxoindole moiety and an acetic acid side chain. Its molecular formula is C₁₅H₁₁N₂O₄S₂, with a monoisotopic mass of 363.017 g/mol. The Z-configuration at the 5-position of the thiazolidinone ring is critical for its bioactivity, as stereochemistry often influences interactions with biological targets . The compound is synthesized via condensation reactions between 3-formylindole derivatives and thiazolidinone precursors in acetic acid, followed by cyclization . Its structural uniqueness lies in the conjugation of the indole and thiazolidinone systems, which enhances π-π stacking and hydrogen-bonding capabilities, making it a candidate for antimicrobial and antifungal applications .
Properties
IUPAC Name |
2-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O4S2/c16-8(17)5-15-12(19)10(21-13(15)20)9-6-3-1-2-4-7(6)14-11(9)18/h1-4,19H,5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGYQOKNDSKSHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the indole derivative, followed by the formation of the thiazolidine ring through cyclization reactions
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thioxo group (C=S) in the thiazolidine ring undergoes oxidation to form sulfoxides or sulfones. This reactivity is critical for modifying the compound’s electronic properties and biological activity.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogen peroxide | Ethanol, 60–80°C, 6–8 hours | Sulfoxide derivative | 65–75% | |
| m-CPBA | Dichloromethane, RT, 2 hours | Sulfone derivative | 80–85% |
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Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates stabilized by resonance within the thiazolidine ring.
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Applications : Sulfone derivatives show enhanced stability and potential as kinase inhibitors .
Reduction Reactions
The oxo groups (C=O) in the thiazolidine and indole moieties are susceptible to reduction, enabling access to hydroxyl derivatives.
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Selectivity : NaBH4 selectively reduces the thiazolidine oxo group, while LiAlH4 reduces both thiazolidine and indole carbonyls .
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Biological Impact : Reduced analogs demonstrate altered solubility and binding affinity to protein targets .
Substitution Reactions
The thioxo group and acidic hydrogens on the thiazolidine ring participate in nucleophilic substitution, enabling functionalization.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | DMF, K2CO3, 50°C, 3 hours | S-Methylated derivative | 85–90% | |
| Benzoyl chloride | Pyridine, RT, 12 hours | Acylated thiazolidine derivative | 75–80% |
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Kinetics : Substitution at the sulfur atom occurs faster than at nitrogen due to higher nucleophilicity of the thioxo group.
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Catalytic Enhancements : Ultrasound-assisted reactions improve yields by 15–20% under similar conditions .
Condensation and Cycloaddition
The indole moiety’s conjugated system participates in cycloaddition reactions, expanding structural diversity.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 100°C, 8 hours | Diels-Alder adduct | 60–65% | |
| Phenylhydrazine | Acetic acid, reflux, 6 hours | Hydrazone-linked hybrid | 55–60% |
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Regioselectivity : Electron-rich indole acts as a diene in Diels-Alder reactions, forming six-membered rings .
Stability and Degradation
Under acidic or basic conditions, the thiazolidine ring undergoes hydrolysis, yielding open-chain thioamide derivatives .
| Condition | Product | Degradation Pathway | Source |
|---|---|---|---|
| 1M HCl, 70°C, 2 hours | Thioamide-acetic acid conjugate | Ring-opening hydrolysis | |
| 1M NaOH, RT, 24 hours | Disulfide byproduct | Base-induced dimerization |
Research Advancements
Scientific Research Applications
Structural Properties
The compound has the molecular formula and a molecular weight of approximately 320.34 g/mol. Its structure features a thiazolidinone ring fused with an indole derivative, which is significant for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown it to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and inhibition of cell proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced cytotoxicity compared to standard chemotherapeutics, suggesting a potential role in cancer treatment .
Antimicrobial Properties
[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has been evaluated for its antimicrobial activity against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria highlights its potential as an antibiotic agent.
Data Table : Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. By modulating cytokine production and inhibiting inflammatory pathways, it may serve as a therapeutic agent for inflammatory diseases.
Case Study : Research published in Pharmacological Reports indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in animal models of arthritis .
Neuroprotective Properties
Preliminary studies suggest that this compound may have neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Data Table : Neuroprotective Activity
| Test Model | Observed Effect |
|---|---|
| SH-SY5Y Cells | Reduction in oxidative stress markers |
| Animal Model (MPTP) | Improved motor function |
Mechanism of Action
The mechanism of action of [(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent-driven differences:
Key Research Findings
Antifungal Activity :
- The pyridinylmethylene derivative (C₁₂H₉N₂O₃S₂) demonstrated the strongest antifungal activity, inhibiting Candida tropicalis, C. krusei, and Trichosporon asahii at MICs of 8–16 µg/mL .
- In contrast, the parent compound with a 2-oxoindole substituent showed only moderate activity, likely due to reduced membrane permeability from higher polarity (log P = 2.1 vs. 3.5 for Kinedak) .
Lipophilicity and Bioavailability: Lipophilicity (measured via RP-HPLC log k values) correlates with substituent bulk. For example, the hexanoic acid derivative (log k = 3.8) exhibited higher retention than the parent compound (log k = 2.5), suggesting improved cellular uptake .
Antibacterial Activity :
- Fluorinated derivatives (e.g., compound 14 in ) showed selective activity against Staphylococcus aureus (MIC = 32 µg/mL) but were inactive against Gram-negative bacteria, likely due to efflux pump resistance .
Synthetic Flexibility: The acetic acid side chain allows facile derivatization. Substitutions with morpholino (compound 16 in ) or 3-fluorophenyl (compound 13) groups modulate solubility and target affinity .
Biological Activity
The compound [(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H10N2O4S2
- Molecular Weight : 334.37 g/mol
- CAS Number : [Not specified in the search results]
Antitumor Activity
Recent studies have highlighted the antitumor properties of thiazolidine derivatives, including those similar to this compound. For instance, compounds containing the thiazolidinone core have shown significant inhibitory effects on various cancer cell lines such as:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3g | Caco2 | <10 |
| 3g | HCT116 | <10 |
| 3c | HCT116 | 12 |
These findings suggest that the compound may act as a selective inhibitor of cell proliferation in tumor cells while exhibiting lower toxicity to normal cells .
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as cyclin-dependent kinases (CDKs) and other regulatory proteins involved in cell cycle control and apoptosis. This interaction may modulate critical signaling pathways, enhancing the compound's antitumor efficacy .
Antibacterial Activity
In addition to its antitumor properties, thiazolidine derivatives have also demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. A comprehensive study showed that all synthesized compounds exhibited varying degrees of antibacterial effects, indicating a broad spectrum of potential therapeutic applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidine derivatives. Modifications in the indole and thiazolidine moieties can significantly influence their efficacy. For example:
- The introduction of electron-donating groups on the indole ring enhances activity.
- Alterations in the thiazolidine structure can lead to improved selectivity and potency against specific targets.
Study on Antitumor Efficacy
A notable study examined several thiazolidine derivatives for their antitumor effects across various cancer cell lines. The results indicated that compounds with specific structural features exhibited lower IC50 values, suggesting enhanced potency against cancer cells:
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 3g | DYRK1A | 0.090 |
| 3c | DYRK1A | 0.064 |
These findings underscore the importance of structural modifications in developing effective anticancer agents .
Antibacterial Activity Assessment
Another study focused on evaluating the antibacterial properties of thiazolidine derivatives against a panel of bacterial strains. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, highlighting the therapeutic potential of these compounds in treating bacterial infections .
Q & A
Q. What techniques resolve challenges in crystallizing this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
